molecular formula C11H12FNO3 B4932735 2-(butyrylamino)-3-fluorobenzoic acid

2-(butyrylamino)-3-fluorobenzoic acid

Cat. No.: B4932735
M. Wt: 225.22 g/mol
InChI Key: VUDDOVKYAIATLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Butyrylamino)-3-fluorobenzoic acid is a fluorinated benzoic acid derivative characterized by a butyryl amide substituent at the 2-position and a fluorine atom at the 3-position of the aromatic ring. This compound belongs to a class of molecules where structural modifications, such as halogenation and acyl amide functionalization, are employed to modulate physicochemical properties (e.g., solubility, lipophilicity) and biological activity. The butyrylamino group distinguishes it from simpler derivatives (e.g., acetamido or amino-substituted analogs), likely influencing its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

2-(butanoylamino)-3-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3/c1-2-4-9(14)13-10-7(11(15)16)5-3-6-8(10)12/h3,5-6H,2,4H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDDOVKYAIATLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=CC=C1F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The butyrylamino group introduces a longer aliphatic chain compared to acetamido (C₃ vs. In contrast, the cyclopropylamino group introduces steric constraints and conformational rigidity .
  • Biological Implications : Ether-linked derivatives like 4-(biphenyl-4-yloxy)-3-fluorobenzoic acid exhibit enhanced enzyme inhibition (e.g., 5-α-reductase) due to aromatic stacking interactions, whereas amide-containing analogs may target proteases or kinases via hydrogen bonding .

Physicochemical and Pharmacokinetic Properties

  • Solubility: The carboxylic acid group ensures moderate aqueous solubility across derivatives. However, the butyrylamino substituent reduces solubility compared to the acetamido analog (e.g., ~15 mg/mL vs. ~25 mg/mL in water) due to increased hydrophobicity.
  • Metabolic Stability : Longer acyl chains (e.g., butyryl) may slow metabolic degradation compared to shorter chains (e.g., acetyl), as evidenced by cytochrome P450 oxidation rates in related compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.